molecular formula C12H12N2O2 B1610924 3-Methoxy-6-(4-methoxyphenyl)pyridazine CAS No. 242802-84-2

3-Methoxy-6-(4-methoxyphenyl)pyridazine

Cat. No.: B1610924
CAS No.: 242802-84-2
M. Wt: 216.24 g/mol
InChI Key: MGFVBMZKYVEROA-UHFFFAOYSA-N
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Description

3-Methoxy-6-(4-methoxyphenyl)pyridazine is an organic compound belonging to the class of pyridazines Pyridazines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms in a six-membered ring This specific compound features a methoxy group at the 3rd position and a 4-methoxyphenyl group at the 6th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(4-methoxyphenyl)pyridazine typically involves the reaction of appropriate substituted hydrazines with diketones or ketoesters. One common method includes the cyclization of hydrazine derivatives with 1,4-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require refluxing in solvents like ethanol or methanol, with catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, reduced pyridazines, and various substituted pyridazines depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-6-(4-methoxyphenyl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels, potentially improving cognitive function in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-6-(4-methylphenyl)pyridazine
  • 3-Methoxy-6-(4-chlorophenyl)pyridazine
  • 3-Methoxy-6-(4-fluorophenyl)pyridazine

Uniqueness

3-Methoxy-6-(4-methoxyphenyl)pyridazine is unique due to the presence of both methoxy groups, which can influence its electronic properties and reactivity. This dual methoxy substitution can enhance its potential as a bioactive compound, making it a valuable target for medicinal chemistry research .

Properties

IUPAC Name

3-methoxy-6-(4-methoxyphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-10-5-3-9(4-6-10)11-7-8-12(16-2)14-13-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVBMZKYVEROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572847
Record name 3-Methoxy-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

242802-84-2
Record name 3-Methoxy-6-(4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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